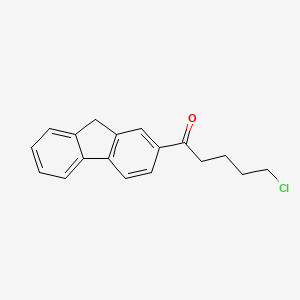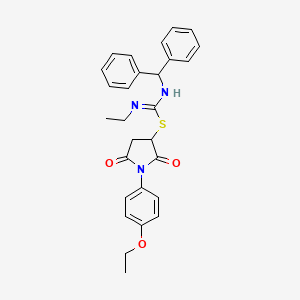![molecular formula C15H23N3O3S B11519439 {(2Z)-2-[(4-tert-butylcyclohexylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11519439.png)
{(2Z)-2-[(4-tert-butylcyclohexylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydrazone linkage, and a tert-butylcyclohexylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-tert-butylcyclohexanone with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a thiazolidine-4-one derivative under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone or thiazolidine moieties can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydrazone and thiazolidine moieties are crucial for its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID
- 2-[(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]PROPIONIC ACID
- 2-[(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]BUTYRIC ACID
Uniqueness
The uniqueness of 2-[(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID lies in its specific structural features, such as the combination of a thiazolidine ring and a hydrazone linkage with a tert-butylcyclohexylidene group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H23N3O3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(2Z)-2-[(4-tert-butylcyclohexylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2,3)9-4-6-10(7-5-9)17-18-14-16-13(21)11(22-14)8-12(19)20/h9,11H,4-8H2,1-3H3,(H,19,20)(H,16,18,21) |
InChI Key |
BTUTVDJNWMNRMQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1CCC(=N/N=C\2/NC(=O)C(S2)CC(=O)O)CC1 |
Canonical SMILES |
CC(C)(C)C1CCC(=NN=C2NC(=O)C(S2)CC(=O)O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11519364.png)
![4-{2-[(2E)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-(5-chlorothiophen-2-yl)-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11519369.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11519375.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-{[4-(propan-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11519376.png)
![4-bromo-N'-[(4-chlorophenyl)acetyl]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11519377.png)
![2,6-dimethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11519384.png)


![[3-acetyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B11519412.png)

![2-[(3,4-dimethoxybenzyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11519430.png)
![(1Z)-N'-{[(4-tert-butylphenyl)carbonyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B11519437.png)
![3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B11519442.png)
